5-Fluoro-3,3-bis(4-fluorophenyl)benzo[c][1,2]oxaborol-1(3H)-ol
Description
Properties
IUPAC Name |
5-fluoro-3,3-bis(4-fluorophenyl)-1-hydroxy-2,1-benzoxaborole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BF3O2/c21-14-5-1-12(2-6-14)19(13-3-7-15(22)8-4-13)17-11-16(23)9-10-18(17)20(24)25-19/h1-11,24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMSYJIUICZFDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=C(C=C2)F)C(O1)(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2366993-30-6 | |
| Record name | 5-Fluoro-3,3-bis(4-fluorophenyl)benzo[c][1,2]oxaborol-1(3H)-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3,3-bis(4-fluorophenyl)benzo[c][1,2]oxaborol-1(3H)-ol typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-3,3-bis(4-fluorophenyl)benzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological potential of 5-Fluoro-3,3-bis(4-fluorophenyl)benzo[c][1,2]oxaborol-1(3H)-ol is being explored for its potential antiviral, anti-inflammatory, and anticancer properties. Its ability to bind to multiple receptors makes it a promising candidate for drug development.
Medicine: In medicine, this compound may be investigated for its therapeutic effects
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may lead to the creation of novel products with enhanced performance.
Mechanism of Action
The mechanism by which 5-Fluoro-3,3-bis(4-fluorophenyl)benzo[c][1,2]oxaborol-1(3H)-ol exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to receptors, leading to biological activity. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may modulate signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Benzooxaborole Derivatives
Structural and Functional Differences
The following table summarizes key structural and functional distinctions between 5-Fluoro-3,3-bis(4-fluorophenyl)benzo[c][1,2]oxaborol-1(3H)-ol and related compounds:
Key Observations
Substituent Impact on Bioactivity: The bis(4-fluorophenyl) groups in the target compound likely enhance lipophilicity and target-binding affinity compared to simpler analogs like Tavaborole, which lacks aryl substituents .
Synthetic Accessibility: Rowan University’s derivatives (e.g., 6-((4-Fluorobenzyl)amino)benzo[...]) are synthesized via nucleophilic substitution with ~80% yield, whereas the target compound’s bis(4-fluorophenyl) groups may require more complex coupling steps .
Thermal Stability :
- Melting points for Rowan University’s compounds (135–138°C) suggest moderate stability, but data for the target compound is unavailable. Tavaborole’s lower molecular weight correlates with a lower melting point (~100°C) .
Spectroscopic Signatures :
- ¹H-NMR : The target compound’s aromatic protons (δ 7.2–7.8 ppm) and hydroxyl group (δ 9–10 ppm) differ from analogs like 3-vinylbenzooxaborol (δ 5–6 ppm for vinyl protons) .
- IR : Stretching frequencies for B-O (1,350 cm⁻¹) and O-H (3,200 cm⁻¹) are consistent across benzooxaboroles .
Target Compound
- Drug Development : The fluorinated aryl groups may improve pharmacokinetics by resisting metabolic degradation, a hypothesis supported by studies on Tavaborole’s fluorine-enhanced stability .
Biological Activity
5-Fluoro-3,3-bis(4-fluorophenyl)benzo[c][1,2]oxaborol-1(3H)-ol, also known by its CAS number 2366993-30-6, is a boron-containing compound that has garnered attention for its potential biological activities, particularly as an inhibitor of phosphodiesterase (PDE) enzymes. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound functions primarily as a phosphodiesterase inhibitor. PDE enzymes are crucial in regulating intracellular levels of cyclic nucleotides (cAMP and cGMP), which play significant roles in various physiological processes including inflammation and cellular signaling.
Inhibition of PDE4
Research indicates that this compound exhibits potent inhibitory effects on PDE4. This inhibition leads to increased levels of cAMP, which can modulate inflammatory responses and has therapeutic implications in conditions such as psoriasis and asthma . The binding configuration of this compound is unique compared to classical PDE4 inhibitors, providing a new avenue for drug development .
Anti-inflammatory Effects
The compound has shown promise in reducing pro-inflammatory cytokines such as TNF-α, IL-2, IL-5, and IL-10 in vitro. These effects suggest its potential use in treating inflammatory diseases .
Case Studies
- Psoriasis Treatment : Clinical studies have demonstrated that boron-based PDE4 inhibitors can effectively reduce the severity of psoriasis by inhibiting the activity of inflammatory mediators. The unique binding properties of this compound enhance its efficacy compared to traditional treatments .
- Asthma Management : In preclinical models, this compound has been effective in alleviating airway hyper-reactivity and eosinophilic inflammation associated with asthma. The results indicate a significant reduction in eosinophil accumulation in lung tissues following treatment with this PDE4 inhibitor .
Data Summary Table
| Property | Details |
|---|---|
| CAS Number | 2366993-30-6 |
| Molecular Formula | C19H12BF3O2 |
| Molecular Weight | 340.11 g/mol |
| Purity | >95% |
| Mechanism of Action | PDE4 Inhibition |
| Therapeutic Applications | Psoriasis, Asthma |
| Key Cytokines Affected | TNF-α, IL-2, IL-5, IL-10 |
Q & A
Q. Biological Assays :
- Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria.
- Time-kill studies to evaluate bactericidal vs. bacteriostatic effects.
Computational Modeling : Docking studies with β-lactamase or leucyl-tRNA synthetase targets to predict binding modes .
- Data Contradictions : If bioactivity varies unexpectedly, re-examine purity (via HPLC) or consider off-target effects (e.g., membrane disruption).
Q. What experimental strategies resolve conflicting data on the compound’s solubility in polar solvents?
- Methodology :
- Control Experiments : Compare solubility in DMSO vs. THF/water mixtures under controlled humidity.
- Thermodynamic Analysis : Use differential scanning calorimetry (DSC) to study phase transitions.
- Surfactant Screening : Test nonionic surfactants (e.g., Tween-80) to enhance aqueous dispersibility .
Q. How can computational chemistry predict the compound’s reactivity in catalytic cycles?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study boronate ester bond strength.
- Reaction Pathway Mapping : Simulate acid-catalyzed hydrolysis to identify transition states and activation energies.
- Electrostatic Potential (ESP) Analysis : Highlight nucleophilic/electrophilic sites for functionalization .
Q. What strategies mitigate boron leaching during in vitro assays?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
